molecular formula C11H8ClF3N2O3 B1457181 1-(7-Chloro-6-nitro-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone CAS No. 1097920-65-4

1-(7-Chloro-6-nitro-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone

Número de catálogo: B1457181
Número CAS: 1097920-65-4
Peso molecular: 308.64 g/mol
Clave InChI: WIYRBMFDSXLCCU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Chemical Identity and Nomenclature

This compound represents a synthetic organic compound with the molecular formula C11H8ClF3N2O3 and a molecular weight of 308.64 grams per mole. The compound is registered under the Chemical Abstracts Service number 1097920-65-4 and carries the MDL number MFCD20921906. The systematic nomenclature reflects its complex structure, incorporating multiple functional groups within a fused heterocyclic framework. The SMILES notation for this compound is FC(F)(F)C(N1CC2=C(C=C(N+=O)C(Cl)=C2)CC1)=O, which describes the precise arrangement of atoms and bonds.

The structural architecture of this compound features a dihydroisoquinoline core substituted with both chlorine and nitro groups at specific positions, combined with a trifluoroacetyl moiety attached to the nitrogen atom. This particular substitution pattern creates a molecule with distinct electronic and steric properties that influence its chemical reactivity and potential biological activity. The presence of electron-withdrawing groups such as the nitro group, chlorine atom, and trifluoromethyl group significantly affects the compound's electronic distribution and chemical behavior.

The compound exhibits multiple synonyms in chemical databases, including variations in nomenclature that reflect different naming conventions and structural representations. These alternative names include 1-(7-Chloro-6-nitro-3,4-dihydroisoquinolin-2(1h)-yl)-2,2,2-trifluoroethan-1-one and Ethanone, 1-(7-chloro-3,4-dihydro-6-nitro-2(1H)-isoquinolinyl)-2,2,2-trifluoro-, demonstrating the complexity inherent in naming such multifunctional organic molecules.

Historical Context of Dihydroisoquinoline Derivatives

The historical development of dihydroisoquinoline chemistry traces back to fundamental discoveries in heterocyclic aromatic compounds and their synthetic methodologies. Isoquinoline itself was first isolated from coal tar in 1885 by Hoogewerf and van Dorp through fractional crystallization of the acid sulfate. This pioneering work established the foundation for understanding isoquinoline chemistry and led to the development of various synthetic approaches for accessing these important heterocyclic frameworks.

The evolution of dihydroisoquinoline synthesis has been marked by the development of several classical named reactions that remain central to modern synthetic chemistry. The Pomeranz-Fritsch reaction, developed in the late 19th century, provided an efficient method for isoquinoline preparation using benzaldehyde and aminoacetoaldehyde diethyl acetal in an acid medium. Subsequently, the Bischler-Napieralski reaction emerged as another fundamental transformation, involving the acylation and cyclodehydration of beta-phenylethylamine derivatives using Lewis acids such as phosphoryl chloride or phosphorus pentoxide.

The Pictet-Gams and Pictet-Spengler reactions further expanded the synthetic toolkit for dihydroisoquinoline construction, each offering distinct advantages for specific structural targets. These methodological advances enabled chemists to access increasingly complex dihydroisoquinoline structures with precise substitution patterns and stereochemical control. Modern adaptations of these classical methods have incorporated contemporary catalytic systems and reaction conditions, as demonstrated by recent work utilizing cobalt catalysis for the synthesis of diversely substituted 1,2-dihydroisoquinolines.

Research into dihydroisoquinoline derivatives has revealed their occurrence in numerous natural products, particularly in alkaloids found in tropical plant families. These naturally occurring compounds often exhibit significant biological activities, inspiring synthetic chemists to develop methods for accessing both natural products and synthetic analogs with enhanced or modified properties. The recognition of dihydroisoquinolines as privileged structures in drug discovery has driven continued innovation in synthetic methodology and structural modification strategies.

Significance in Modern Organic and Medicinal Chemistry

Contemporary research has established dihydroisoquinoline derivatives as privileged structures in medicinal chemistry, demonstrating remarkable diversity in their pharmacological activities. These compounds exhibit a broad spectrum of biological effects, including anticancer, antioxidant, anti-inflammatory, cholesterol-lowering, antihyperglycemic, antiplasmodial, antifungal, antimicrobial, antileishmanial, antidepressant, and antiplatelet activities. The structural framework provides an excellent platform for drug discovery efforts, offering multiple sites for chemical modification and optimization.

Recent investigations have focused on the development of dihydroisoquinoline derivatives as therapeutic agents for various diseases. Notably, research has demonstrated their potential as HIV-1 integrase inhibitors, with specific compounds showing significant strand transfer inhibition and antiviral activity. The study of 24 different 1,2-dihydroisoquinoline derivatives revealed that compounds bearing hydroxyl acetone and hydroxyl butanone functionality exhibited particularly promising inhibitory activities against HIV-1 integrase, with IC50 values ranging from 0.82 to 25.2 micromolar.

The pharmaceutical industry has recognized the value of dihydroisoquinoline scaffolds in drug development, as evidenced by their incorporation into various therapeutic agents. These compounds serve multiple roles in pharmaceutical research, including their use as intermediates in natural product synthesis, standards in analytical chemistry for quantification and detection of similar derivatives, and lead compounds for developing treatments for neurological disorders. Their antioxidant properties have also attracted attention for applications in health supplements and cosmetic formulations aimed at reducing oxidative stress.

Research Application Activity Type Reported IC50 Range Reference Compounds
HIV-1 Integrase Inhibition Antiviral 0.82-25.2 μM 1,2-dihydroisoquinoline derivatives
Free Radical Scavenging Antioxidant Variable 3,4-dihydroisoquinoline-3-carboxylic acids
Enzyme Inhibition Neurological Variable 6,7-dimethoxy derivatives
Urease Inhibition Antimicrobial 11.2-20.4 μM Dihydroisoquinoline carbothioamides

The synthetic accessibility of dihydroisoquinoline derivatives has been enhanced through the development of modern catalytic methods and reaction protocols. Modified Pomeranz-Fritsch cyclization procedures utilizing trimethylsilyl triflate and amine bases have expanded the scope of accessible 1,2-dihydroisoquinoline products under mild reaction conditions. These methodological advances enable the preparation of structurally diverse compounds for biological evaluation and structure-activity relationship studies.

Patent literature has documented numerous isoquinoline derivatives with therapeutic potential, including compounds designed for treating parasitic infections and angiogenesis-mediated diseases. The development of isoquinoline-3-carboxamides as anthelmintics represents one area where these structures have shown particular promise, with compounds demonstrating effective interaction with calcium-gated potassium channels of nematodes. This research highlights the continued relevance of dihydroisoquinoline chemistry in addressing contemporary therapeutic challenges.

The integration of computational chemistry and molecular modeling techniques has further accelerated research into dihydroisoquinoline derivatives, enabling researchers to predict and optimize their biological activities. Molecular docking studies have provided insights into protein-ligand interactions, facilitating the rational design of more potent and selective compounds. This computational approach, combined with traditional synthetic chemistry, represents the modern paradigm for dihydroisoquinoline drug discovery and development.

Propiedades

IUPAC Name

1-(7-chloro-6-nitro-3,4-dihydro-1H-isoquinolin-2-yl)-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClF3N2O3/c12-8-3-7-5-16(10(18)11(13,14)15)2-1-6(7)4-9(8)17(19)20/h3-4H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIYRBMFDSXLCCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC(=C(C=C21)[N+](=O)[O-])Cl)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClF3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601141994
Record name 1-(7-Chloro-3,4-dihydro-6-nitro-2(1H)-isoquinolinyl)-2,2,2-trifluoroethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601141994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1097920-65-4
Record name 1-(7-Chloro-3,4-dihydro-6-nitro-2(1H)-isoquinolinyl)-2,2,2-trifluoroethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1097920-65-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(7-Chloro-3,4-dihydro-6-nitro-2(1H)-isoquinolinyl)-2,2,2-trifluoroethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601141994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Actividad Biológica

1-(7-Chloro-6-nitro-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone (CAS No. 1097920-65-4) is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, mechanisms of action, and biological effects based on diverse research findings.

  • Molecular Formula : C11H8ClF3N2O3
  • Molecular Weight : 308.64 g/mol
  • Predicted Boiling Point : 453.7 ± 45.0 °C
  • Density : 1.552 ± 0.06 g/cm³

The compound's biological activity is primarily attributed to its interaction with various molecular targets within biological systems. The presence of the chloro and nitro groups in its structure suggests potential activity in modulating enzyme functions and receptor interactions.

Target Interaction

  • Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as apoptosis and cell proliferation.
  • Receptor Modulation : The structure allows for interactions with neurotransmitter receptors, which could influence neurological functions.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties against various bacterial strains. A study reported:

  • Inhibition Zone : Significant zones of inhibition were observed against Staphylococcus aureus and Escherichia coli.
Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12

Cytotoxicity Studies

Cytotoxicity assays using human cancer cell lines revealed that the compound induces apoptosis through the activation of caspases:

  • Cell Lines Tested : HeLa (cervical), MCF-7 (breast), and A549 (lung).
Cell LineIC50 (µM)
HeLa25
MCF-730
A54928

Case Studies

A notable case study evaluated the effects of this compound on tumor growth in vivo:

  • Model Used : Xenograft model in mice.
  • Findings : Administration of the compound resulted in a significant reduction in tumor size compared to control groups.

Comparación Con Compuestos Similares

Structural Analogues and Substituent Effects

The biological and physicochemical properties of this compound are influenced by its substituents. Key structural analogues include:

Compound Name Substituents (Position) Molecular Formula CAS Number Key Characteristics References
Target Compound 7-Cl, 6-NO₂ C₁₁H₈ClF₃N₂O₃ 1097920-65-4 High electron-withdrawing effects; potential enzyme inhibition
1-(7-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone 7-Br C₁₁H₉BrF₃NO 181514-35-2 Bromine’s larger atomic radius may enhance hydrophobic interactions; lower reactivity compared to Cl/NO₂
1-(7-Amino-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone 7-NH₂ C₁₁H₁₁F₃N₂O 181634-14-0 Amino group increases basicity and solubility; potential for hydrogen bonding
2-(Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinolin-7-ol 7-OH C₁₁H₁₀F₃NO₂ N/A Hydroxyl group introduces polarity; may reduce membrane permeability
6,7-Dimethoxy derivatives (e.g., Series 8 in ) 6,7-OCH₃ Varies N/A Methoxy groups enhance electron density; demonstrated HIV-1 RT inhibition

Key Observations:

  • Electron-Withdrawing vs. In contrast, methoxy or amino groups increase electron density, altering reactivity and binding modes .
  • Halogen Effects: Bromine in the 7-position (CAS 181514-35-2) may improve hydrophobic interactions in protein pockets but could reduce metabolic stability compared to chlorine .
  • Biological Activity: The 6,7-dimethoxy derivatives () showed significant HIV-1 reverse transcriptase (RT) inhibition, suggesting that substituent positioning and electronic properties critically modulate activity. The target compound’s nitro group may confer distinct selectivity compared to methoxy or hydroxyl analogues .

Métodos De Preparación

Preparation of 7-Chloro-6-nitro-3,4-dihydroisoquinoline Intermediate

The nitration and chlorination steps are typically carried out on isoquinoline or quinazoline derivatives under controlled acidic conditions.

Nitration and Chlorination Conditions:

Parameter Description
Reagents Concentrated sulfuric acid and fuming nitric acid
Temperature Range 0 °C to 90 °C
Reaction Time 1 hour to 3 hours
Work-up Pouring reaction mixture into ice-water, filtration, washing, and recrystallization
Yields 62.7% to 72% depending on specific conditions

Experimental Highlights:

  • A mixture of concentrated sulfuric acid and fuming nitric acid is cooled to 0 °C, and the isoquinoline or quinazoline precursor is added portionwise to control the exothermic nitration reaction.
  • The reaction mixture is then stirred at ambient temperature for 30 minutes to 1 hour and heated up to 90 °C for 2 to 3 hours to complete nitration.
  • The reaction is quenched by pouring into ice-water, precipitating the nitro-chloro substituted intermediate.
  • The crude product is purified by recrystallization from acetic acid to yield the 7-chloro-6-nitro derivative as a solid with yields typically around 62-72%.

This nitration method is well-documented for related quinazolinone and isoquinoline derivatives and is adaptable to the synthesis of the 7-chloro-6-nitro-3,4-dihydroisoquinoline intermediate required here.

Example Data Table Summarizing Key Reaction Parameters

Step Reagents & Conditions Temperature Time Yield (%) Notes
Nitration & Chlorination Conc. H2SO4 + Fuming HNO3, isoquinoline precursor 0 °C to 90 °C 1-3 hours 62.7-72 Ice-water quench, recrystallization
Trifluoroacetylation Trifluoroacetyl chloride or anhydride, base, solvent 0 °C to RT 1-4 hours Not specified Anhydrous, inert atmosphere preferred

Research Findings and Considerations

  • Selectivity: The use of mixed acid nitration conditions (sulfuric and nitric acid) allows selective nitration at the 6-position while preserving the 7-chloro substituent, critical for the final compound's activity.
  • Reaction Control: Temperature control during nitration is crucial to avoid over-nitration or decomposition.
  • Purification: Recrystallization from acetic acid is effective in purifying the nitro-chloro intermediate.
  • Trifluoroacetylation: The trifluoroacetyl group introduction is sensitive to moisture and requires anhydrous conditions to prevent hydrolysis and side reactions.
  • Yields & Scalability: The nitration step yields are moderate to good (62-72%), suitable for scale-up with optimized stirring and temperature control.

Q & A

Q. Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>13</sup>C NMR in CDCl3 or DMSO-d6 identify proton environments and carbon frameworks. For example, trifluoroacetyl groups show distinct <sup>19</sup>F NMR signals at ~-70 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]<sup>+</sup> with <0.5 ppm error) .
  • Infrared Spectroscopy (IR) : Peaks at ~1650–1700 cm<sup>-1</sup> confirm carbonyl (C=O) groups .

Advanced: How can synthetic yields be optimized for nitro-substituted isoquinoline intermediates?

Q. Methodological Answer :

  • Reaction Solvent Optimization : Use sulfuric acid/acetic acid mixtures to stabilize nitro intermediates during Pictet-Spengler reactions, improving yields to >75% .
  • Temperature Control : Maintain temperatures below 0°C during nitration to suppress byproduct formation .
  • Catalyst Screening : DMAP enhances acylation efficiency by activating TFAA, reducing reaction time from 24h to 6h .

Advanced: How do steric and electronic effects of the nitro and chloro substituents influence reactivity?

Q. Methodological Answer :

  • Electronic Effects : The nitro group (strong electron-withdrawing) deactivates the aromatic ring, requiring harsher conditions for further substitution (e.g., 100°C in H2SO4). The chloro group directs electrophiles to the para position .
  • Steric Effects : Bulkier substituents at the 6- and 7-positions hinder cyclization; microwave-assisted synthesis reduces steric hindrance by accelerating reaction kinetics (e.g., 30 min vs. 16h conventional heating) .

Advanced: What computational strategies are used to predict binding interactions of this compound with biological targets?

Q. Methodological Answer :

  • Glide Docking (Schrödinger Suite) : Performs a systematic search of ligand conformations using OPLS-AA force fields. Validated for accuracy (<1 Å RMSD in 50% of cases) .
  • Molecular Dynamics (MD) Simulations : Analyze stability of ligand-receptor complexes in explicit solvent (e.g., TIP3P water model) over 100 ns trajectories .
  • Free Energy Perturbation (FEP) : Quantifies binding affinity changes due to substituent modifications (e.g., replacing Cl with CF3) .

Advanced: How to resolve contradictions in reported biological activities of structural analogs?

Q. Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Compare analogs like 1-(7-amino-3,4-dihydroisoquinolin-2-yl)ethanone (PubChem CID: XWVFMJLNNGXNSG) and 1-(5,7-dichloro-3,4-dihydroisoquinolin-2-yl)-2,2,2-trifluoroethanone. Use radioligand binding assays (e.g., [<sup>3</sup>H]DETQ for dopamine D1 receptors) to quantify potency variations .
  • Meta-Analysis : Cross-reference data from >10 independent studies to identify trends (e.g., nitro groups enhance inhibition of HIV replication via LXR agonism) .

Advanced: What strategies mitigate degradation during storage or biological assays?

Q. Methodological Answer :

  • Lyophilization : Store the compound as a lyophilized powder under argon at -80°C to prevent hydrolysis of the trifluoroacetyl group .
  • Buffer Optimization : Use Tris-HCl (pH 7.4) with 1 mM EDTA to chelate metal ions that catalyze nitro-group reduction .

Advanced: How to design fluorescent or isotopic probes for mechanistic studies?

Q. Methodological Answer :

  • Fluorescent Tagging : Introduce BODIPY or Cy5 via amide coupling to the secondary amine of the dihydroisoquinoline core .
  • Isotopic Labeling : Synthesize <sup>19</sup>F-labeled analogs using <sup>19</sup>F-TFAA for real-time tracking in MRI or PET imaging .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(7-Chloro-6-nitro-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone
Reactant of Route 2
Reactant of Route 2
1-(7-Chloro-6-nitro-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.